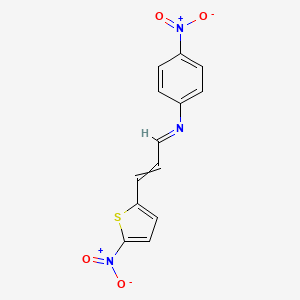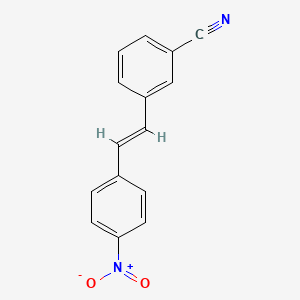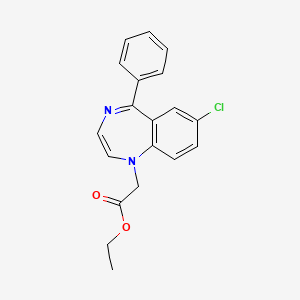
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro group at the 7th position and a phenyl group at the 5th position on the benzodiazepine ring, along with an ethyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect, reducing anxiety and inducing sedation.
Comparación Con Compuestos Similares
Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate can be compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Clonazepam
- Temazepam
Propiedades
Número CAS |
143488-41-9 |
|---|---|
Fórmula molecular |
C19H17ClN2O2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
ethyl 2-(7-chloro-5-phenyl-1,4-benzodiazepin-1-yl)acetate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-18(23)13-22-11-10-21-19(14-6-4-3-5-7-14)16-12-15(20)8-9-17(16)22/h3-12H,2,13H2,1H3 |
Clave InChI |
JWGGCHBHHPKWAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


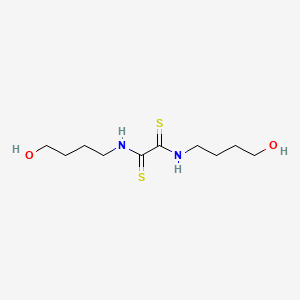
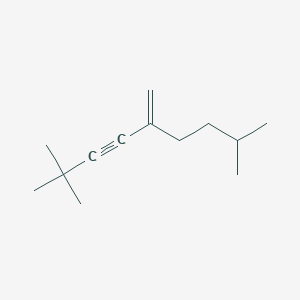
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)

![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
